
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate is a complex organic compound characterized by its unique structure, which includes a naphthyl group substituted with a chlorine atom
Métodos De Preparación
The synthesis of Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyl derivative, followed by the introduction of the chlorine atom. The final steps involve the formation of the ester and the hydroxy-oxo-pentanoate moiety under controlled reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the naphthyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthyl group allows for π-π interactions, while the hydroxy and oxo groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds include other naphthyl derivatives and esters with different substituents. For example:
Methyl (5S)-5-(1-naphthyl)-5-hydroxy-3-oxo-pentanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.
Methyl (5S)-5-(8-chloro-1-naphthyl)-5-hydroxy-3-oxo-pentanoate is unique due to the specific positioning of the chlorine atom and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15ClO4 |
|---|---|
Peso molecular |
306.74 g/mol |
Nombre IUPAC |
methyl (5S)-5-(8-chloronaphthalen-1-yl)-5-hydroxy-3-oxopentanoate |
InChI |
InChI=1S/C16H15ClO4/c1-21-15(20)9-11(18)8-14(19)12-6-2-4-10-5-3-7-13(17)16(10)12/h2-7,14,19H,8-9H2,1H3/t14-/m0/s1 |
Clave InChI |
XWSHITUOYALJED-AWEZNQCLSA-N |
SMILES isomérico |
COC(=O)CC(=O)C[C@@H](C1=CC=CC2=C1C(=CC=C2)Cl)O |
SMILES canónico |
COC(=O)CC(=O)CC(C1=CC=CC2=C1C(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


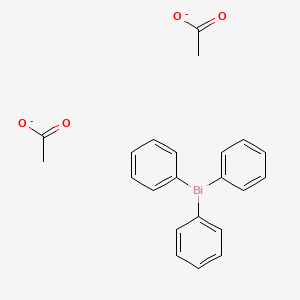
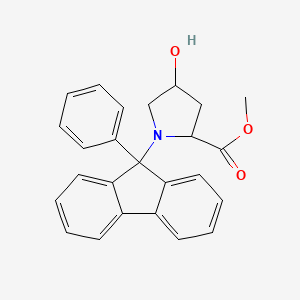


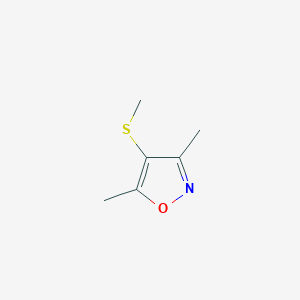
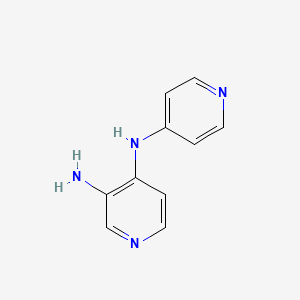
![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)


![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)
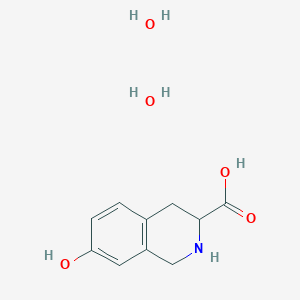

![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
